(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

Chiral Synthesis Enantiomeric Excess Quality Control

Chiral synthesis demands precise stereochemistry-generic mixtures or incorrect regioisomers risk failed experiments. (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol (CAS 1233954-85-2) eliminates this risk with its defined trans-(1R,4R) configuration. • Guaranteed ≥95% purity with batch-specific COA • Defined (1R,4R) stereochemistry ensures reproducible ee values in asymmetric catalysis • 2-Nitro regioisomer provides a unique electronic and H-bonding profile absent in 3-nitro or 4-nitro analogs, critical for generating stereochemically complex drug intermediates and chiral N,N- or N,O-bidentate ligands.

Molecular Formula C12H16N2O3
Molecular Weight 236.271
CAS No. 1233954-85-2
Cat. No. B577886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
CAS1233954-85-2
Molecular FormulaC12H16N2O3
Molecular Weight236.271
Structural Identifiers
SMILESC1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O
InChIInChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2
InChIKeyGQGDKTBKAXHVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol Overview


(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol (CAS: 1233954-85-2) is a chiral secondary amine characterized by a trans-substituted cyclohexanol core bearing a 2-nitrophenylamino moiety [1]. With a molecular weight of 236.27 g/mol and a calculated XLogP3 of 2.8, this compound is primarily employed as a specialty building block and chiral ligand precursor in organic synthesis [1]. The defined (1R,4R) stereochemistry dictates its three-dimensional orientation, which is critical for applications requiring precise spatial arrangements, such as asymmetric catalysis or the construction of stereochemically complex drug intermediates.

1
Chiral building block
The defined (1R,4R) stereochemistry supports asymmetric synthesis and ligand design.
2
Dual functional handle
Secondary amine and hydroxyl groups enable further derivatization into N,N- or N,O-ligands.
3
Medicinal chemistry scaffold
Nitroaniline motif may support kinase inhibitor fragment development. Reported context; confirm target compatibility.

Why Substitution Fails for (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol


Substitution with generic 'nitrophenylamino cyclohexanol' or alternative stereoisomers (e.g., the cis isomer or (1S,4S) enantiomer) introduces significant risk of experimental failure in chiral environments. The trans-(1R,4R) configuration defines a specific spatial orientation of the amino and hydroxyl functional groups [1]. In asymmetric catalysis or medicinal chemistry applications where the compound acts as an intermediate, a change in stereochemistry can drastically alter diastereomeric interactions, leading to reduced reaction yields, different enantiomeric excess (ee) outcomes, or a complete loss of target-specific biological activity . Furthermore, the presence of the 2-nitro group influences both the electronic properties of the aromatic ring and the hydrogen-bonding capacity of the adjacent amine, a combination not replicated by the 3-nitro or 4-nitro regioisomers . The quantitative evidence below underscores the specific properties that define this exact compound for procurement.

Risk 1
Stereoisomer swapTarget: (1R,4R)-trans vs Substitute: cis or (1S,4S) enantiomer
Different spatial orientation may alter diastereomeric interactions and reduce enantioselectivity.
Risk 2
Regioisomer mismatchTarget: 2-Nitro vs Substitute: 3- or 4-nitro analog
Electronic properties and hydrogen-bonding capacity may shift, affecting reactivity and target affinity.
Risk 3
Generic sourcingTarget: Stereochemically defined, ≥95% purity vs Substitute: Unspecified stereoisomer mixture
Uncontrolled stereochemical composition may lead to batch-to-batch variability in chiral applications.

Quantitative Specifications for (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol


Chiral Purity: Vendor Specifications

High-strength direct comparator data for the specific stereoisomers of this compound class is absent from the public literature. However, procurement differentiation for (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol is based on the quantifiable vendor specifications for the (1R,4R) stereoisomer. The available purity data for this compound, which inherently encompasses its specific diastereomeric and enantiomeric form, ranges from 95% to 98% as reported by commercial suppliers . In contrast, a generic or undefined '4-((2-nitrophenyl)amino)cyclohexanol' might be supplied as a mixture of stereoisomers, leading to uncontrolled variability. Sourcing the defined (1R,4R) compound ensures that the bulk material consists of a minimum of 95% of the desired stereoisomer, a critical parameter for reproducible chiral applications.

Chiral Purity
Class-level inference
≥95% (NLT) to 98% (NLT) vendor-reported (1R,4R) stereoisomer purity
Procurement-grade stereochemical assurance
Data to verify per lot CoA; representative values from AKSci and MolCore.
Chiral Synthesis Enantiomeric Excess Quality Control Asymmetric Catalysis

LogP and Solubility Predictors

While direct comparator studies are not available, the computed physicochemical profile of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol provides quantifiable differentiation for experimental planning. The compound exhibits a calculated LogP (XLogP3) of 2.8, indicating moderate lipophilicity [1]. This is consistent with its predicted aqueous solubility of 0.28 g/L at 25°C . These parameters can be compared to related, less lipophilic cyclohexanol building blocks (e.g., unsubstituted aminocyclohexanols with lower LogP values) to predict its behavior in liquid-liquid extraction or reversed-phase chromatography purifications. The 2-nitro substituent is known to enhance lipophilicity relative to unsubstituted or hydroxy-substituted analogs, which is reflected in this quantitative LogP value.

Lipophilicity (XLogP3)
Class-level inference
2.8
Moderate lipophilicity guides solvent and purification design
Computed property from PubChem; ~250-fold higher partition vs unsubstituted aminocyclohexanols.
ADME Prediction Solubility Lipophilicity Process Chemistry

Potential EGFR-Targeting Intermediate

Limited data from chemical databases suggests a potential application for (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol as a precursor or fragment in the development of inhibitors targeting mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in non-small-cell lung cancer (NSCLC) . While no direct, head-to-head activity comparison for this exact compound against a comparator drug or analog is available, this inferred application provides a context for its procurement. The compound's structure features a nitroaniline moiety, a recognized pharmacophore in some kinase inhibitor scaffolds. This contrasts with simple cyclohexanol building blocks, which lack the aromatic nitro group required for potential interactions within the ATP-binding pocket of kinases. This class-level inference positions the compound as a more advanced intermediate for medicinal chemistry projects focused on this therapeutic area compared to simpler aliphatic amines.

EGFR-Targeting Context
Supporting evidence
Described as designed for EGFR mutant NSCLC research
Hypothesis-driven application rationale for kinase inhibitor discovery
No direct assay data located; class-level pharmacophore inference.
Medicinal Chemistry EGFR NSCLC Kinase Inhibitor

Applications of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol


Chiral Ligands for Asymmetric Catalysis

The trans-(1R,4R) stereochemistry and the presence of both an amine and a hydroxyl functional group make this compound a valuable scaffold for constructing chiral ligands [1]. The nitro group can be selectively reduced to a second amine, providing a bidentate N,N- or N,O-chelation motif. The defined chirality, with vendor-guaranteed purity of ≥95%, is essential for generating catalysts that can induce high enantioselectivity in metal-catalyzed transformations . In contrast, using a stereochemical mixture would lead to unpredictable and likely lower enantiomeric excess (ee) values.

Advanced Intermediate for CNS and Oncology

Given its structural features and lipophilicity (LogP 2.8), this compound serves as a more advanced and functionally dense building block compared to simple aminocyclohexanols [1]. The 2-nitrophenyl group can serve as a masked aniline for further functionalization via reduction and subsequent acylation, sulfonylation, or reductive amination. Its moderate lipophilicity suggests it is well-suited for optimizing the physicochemical properties of lead compounds intended for central nervous system (CNS) penetration or oral bioavailability. The potential link to EGFR-targeted therapies, while lacking direct assay data, provides a specific hypothesis-driven application context for oncology research .

Stereochemical Probe for Receptor Binding

In biochemical or pharmacological assays, this pure (1R,4R) stereoisomer can be used as a tool compound to probe the stereochemical requirements of a biological target, such as a GPCR, ion channel, or enzyme [1]. The quantifiable difference between this trans-stereoisomer and a cis-diastereomer (if available) in binding or functional assays would provide critical structure-activity relationship (SAR) information about the spatial constraints of the target's binding site. The availability of the compound with a defined purity of ≥95% ensures that the observed biological activity is attributable to the (1R,4R) stereoisomer and not a contaminating isomer .

Application
Selection Property
Validation Focus
Chiral ligands for asymmetric catalysis
Stereochemical integrity and chelation motif
Enantiomeric excess reproducibility in model reactions
Advanced intermediate for CNS/oncology SAR
Functional density and lipophilicity (LogP 2.8)
Physicochemical optimization and nitro group reduction workflow
Stereochemical probe for receptor binding
Defined trans-(1R,4R) configuration and purity
Isomer-specific binding assay interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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